molecular formula C15H30O2 B14312516 Heptyl 2-ethylhexanoate CAS No. 112445-68-8

Heptyl 2-ethylhexanoate

Cat. No.: B14312516
CAS No.: 112445-68-8
M. Wt: 242.40 g/mol
InChI Key: ZEYQXRVECWKGOQ-UHFFFAOYSA-N
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Description

Heptyl 2-ethylhexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of heptanol and 2-ethylhexanoic acid. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 2-ethylhexanoate is synthesized through an esterification reaction between heptanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Heptanol+2-Ethylhexanoic AcidHeptyl 2-ethylhexanoate+Water\text{Heptanol} + \text{2-Ethylhexanoic Acid} \rightarrow \text{this compound} + \text{Water} Heptanol+2-Ethylhexanoic Acid→Heptyl 2-ethylhexanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and 2-ethylhexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst, such as sodium methoxide.

Major Products:

    Hydrolysis: Heptanol and 2-ethylhexanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Heptyl 2-ethylhexanoate has several applications in scientific research and industry:

    Cosmetics: It is used as an emollient and skin-conditioning agent in various cosmetic formulations.

    Lubricants: Due to its chemical stability and lubricating properties, it is used in the formulation of high-performance lubricants.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of heptyl 2-ethylhexanoate in its applications primarily involves its ability to form a protective barrier on surfaces, reducing friction and providing lubrication. In cosmetics, it helps to maintain skin hydration by forming a barrier that prevents moisture loss.

Comparison with Similar Compounds

Heptyl 2-ethylhexanoate can be compared with other esters such as:

    Ethylhexyl Palmitate: Another ester used in cosmetics for its emollient properties.

    Isopropyl Myristate: Known for its use in topical pharmaceutical formulations.

Uniqueness: this compound is unique due to its specific combination of heptanol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties, making it suitable for specialized applications in cosmetics and lubricants.

Conclusion

This compound is a versatile compound with significant applications in various industries. Its unique properties and the ability to undergo specific chemical reactions make it an important compound in both research and industrial settings.

Properties

CAS No.

112445-68-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

heptyl 2-ethylhexanoate

InChI

InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3

InChI Key

ZEYQXRVECWKGOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

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